molecular formula C29H37NO B106955 3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine CAS No. 389068-22-8

3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

Cat. No. B106955
M. Wt: 415.6 g/mol
InChI Key: DKVFUIQWDZMTOU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule with multiple functional groups. It contains phenyl groups, a methoxy group, and an amine group. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the addition of the methoxy group, and the attachment of the amine group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, methoxy group, and amine group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, the methoxy group could participate in ether cleavage reactions, and the amine group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups might make it more soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential uses in medicine or other fields .

properties

IUPAC Name

3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVFUIQWDZMTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Synthesis routes and methods

Procedure details

N,N-diisopropyl-3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl propane amide (1.0 Kg,), Tetrahydrofuran (5.0 lit) and Sodium borohydride (0.43 Kg) were taken into the round bottom flask. The contents were cooled to 2±3° C. followed by drop wise addition of Borontrifluoride etherate (1.93 Kg). The reaction mixture was stirred for 10-12 hrs at 33±2° C. After completion of the reaction a solution of Conc. Hydrochloric acid (2.83 L) into Process water (2.83 L) was added to the reaction mass at 40±10° C. and stirred for 2-3 hrs at 62±3° C. The product was extracted in dichloromethane (4.0 L). Dichloromethane distilled out completely under vacuum below 50° C. This was followed by addition of Isopropyl alcohol (1.0 L) and distilled it completely to give (±) N,N-diisopropyl-3-(2-benzyloxy-5-methylphenyl)-3-phenyl propane amine.
Name
N,N-diisopropyl-3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl propane amide
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.43 kg
Type
reactant
Reaction Step Two
Quantity
1.93 kg
Type
reactant
Reaction Step Three
Quantity
2.83 L
Type
reactant
Reaction Step Four
Name
Quantity
2.83 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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